Tubulin polymerization-IN-44

Description

BenchChem offers high-quality Tubulin polymerization-IN-44 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tubulin polymerization-IN-44 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H15Cl2N3O3S |

|---|---|

Molecular Weight |

436.3 g/mol |

IUPAC Name |

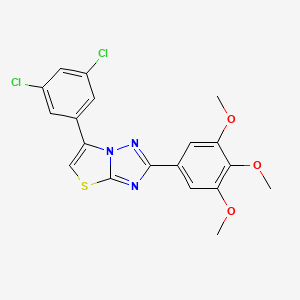

6-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |

InChI |

InChI=1S/C19H15Cl2N3O3S/c1-25-15-6-11(7-16(26-2)17(15)27-3)18-22-19-24(23-18)14(9-28-19)10-4-12(20)8-13(21)5-10/h4-9H,1-3H3 |

InChI Key |

MONIXNBRVILDNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC(=CC(=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to Tubulin Polymerization-IN-44

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-44, also identified as compound 7w, has emerged as a potent inhibitor of tubulin polymerization, a critical process for cell division and a validated target in oncology. This technical guide provides an in-depth analysis of its mechanism of action, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this promising anti-cancer agent.

Core Mechanism of Action

Tubulin Polymerization-IN-44 exerts its cytotoxic effects by directly interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton. The primary mechanism involves the inhibition of tubulin protein polymerization, leading to a cascade of cellular events that culminate in apoptotic cell death.

Biochemical assays confirm that Tubulin Polymerization-IN-44 inhibits tubulin assembly with a half-maximal inhibitory concentration (IC50) of 0.21 μM.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division. Consequently, cells are unable to properly segregate their chromosomes, leading to an arrest in the G2/M phase of the cell cycle.[1] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Quantitative Biological Activity

The efficacy of Tubulin Polymerization-IN-44 has been quantified across various assays, demonstrating its potent anti-proliferative and tubulin-targeting activities.

| Assay | Cell Line | Parameter | Value |

| Tubulin Polymerization Inhibition | - | IC50 | 0.21 μM[1] |

| Anti-proliferative Activity | SGC-7910 | IC50 | 0.21 μM[1] |

| In Vivo Tumor Growth Inhibition | 4T1 Breast Cancer Mouse Model | Dosage | 5-20 mg/kg (administered every other day)[1] |

Signaling Pathway

The mechanism of action of Tubulin Polymerization-IN-44 culminates in the induction of apoptosis following mitotic arrest. The signaling cascade is initiated by the direct binding of the compound to tubulin, preventing the formation of functional microtubules.

Caption: Signaling pathway of Tubulin Polymerization-IN-44.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of Tubulin Polymerization-IN-44.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin is monitored by the increase in absorbance (turbidity) at 340 nm as microtubules form.

-

Materials:

-

Purified tubulin protein (>97% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (10 mM)

-

Tubulin Polymerization-IN-44 (dissolved in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

A reaction mixture containing tubulin protein in G-PEM buffer is prepared on ice.

-

Varying concentrations of Tubulin Polymerization-IN-44 or a vehicle control (DMSO) are added to the wells of a pre-chilled 96-well plate.

-

The tubulin solution is added to the wells.

-

The reaction is initiated by adding GTP to each well.

-

The plate is immediately transferred to the spectrophotometer pre-heated to 37°C.

-

The absorbance at 340 nm is measured every minute for 60 minutes.

-

The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.

-

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Materials:

-

SGC-7910 cells

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

SGC-7910 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of Tubulin Polymerization-IN-44 for a specified period (e.g., 24-48 hours).

-

After treatment, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

-

The solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC50 value is determined from the dose-response curve of cell viability.

-

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Materials:

-

SGC-7910 cells

-

Tubulin Polymerization-IN-44

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cells are treated with Tubulin Polymerization-IN-44 for 24 hours.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and then incubated with the PI staining solution in the dark for 30 minutes at room temperature.

-

The stained cells are analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Materials:

-

SGC-7910 cells

-

Tubulin Polymerization-IN-44

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Cells are treated with Tubulin Polymerization-IN-44 for a specified time.

-

Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are immediately analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Experimental Workflow

The characterization of Tubulin Polymerization-IN-44 follows a logical progression from in vitro biochemical assays to cell-based functional assays.

Caption: Experimental workflow for characterizing Tubulin Polymerization-IN-44.

Conclusion

Tubulin Polymerization-IN-44 is a potent inhibitor of tubulin polymerization with significant anti-proliferative activity in cancer cells. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of apoptosis, makes it a compelling candidate for further preclinical and clinical investigation as a novel anti-cancer therapeutic. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the development of next-generation tubulin-targeting agents.

References

An In-Depth Technical Guide to Tubulin Polymerization-IN-44: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-44, a novel small molecule inhibitor of tubulin polymerization. Also identified as compound 7w, this 2,4,5-trisubstituted thiazole (B1198619) derivative has demonstrated potent anti-proliferative and pro-apoptotic activities in preclinical cancer models. This document details its discovery, a plausible synthesis route, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers in oncology and drug discovery, providing detailed methodologies for relevant assays and visualizing key pathways and workflows to facilitate further investigation and development of this promising anti-cancer agent.

Discovery and Rationale

Tubulin Polymerization-IN-44 emerged from a research initiative focused on the discovery of novel tubulin polymerization inhibitors as potential anticancer drug candidates. Researchers at Shenyang Pharmaceutical University and affiliated organizations designed and synthesized a series of novel compounds aimed at inhibiting tubulin polymerization by binding to the colchicine (B1669291) domain. Through optimization of this series, compound 7w, now known as Tubulin Polymerization-IN-44, was identified as a lead candidate due to its potent in vitro and in vivo antitumor activities.[1]

The rationale for targeting tubulin lies in its critical role in microtubule dynamics, which are essential for mitosis. Disruption of microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, a proven strategy in cancer therapy.

Synthesis of Tubulin Polymerization-IN-44 (Compound 7w)

While the specific, detailed synthesis protocol for Tubulin Polymerization-IN-44 is proprietary to its discoverers, a plausible synthetic route can be constructed based on the known synthesis of similar 2,4,5-trisubstituted thiazole derivatives. The following represents a generalized, multi-step synthesis that would yield the core thiazole scaffold and allow for the introduction of the necessary substituents.

Plausible Synthetic Pathway:

References

An In-depth Technical Guide to Tubulin Polymerization-IN-44: Mechanism of Action and Putative Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-44, also identified as compound 7w, is a potent small molecule inhibitor of tubulin polymerization. It demonstrates significant anti-proliferative activity against various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of the available data on Tubulin Polymerization-IN-44, including its mechanism of action, quantitative efficacy, and a detailed analysis of its putative binding site on the tubulin heterodimer. While direct experimental confirmation of the binding site is pending in publicly accessible literature, functional data and comparison with analogous compounds strongly suggest interaction with the colchicine (B1669291) binding site. This document also furnishes detailed, representative experimental protocols for key assays relevant to the characterization of this and similar compounds.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can be broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents. Tubulin Polymerization-IN-44 falls into the latter category, actively inhibiting the polymerization of tubulin dimers into microtubules.

Mechanism of Action

Tubulin Polymerization-IN-44 exerts its cytotoxic effects by directly interfering with the assembly of microtubules. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a crucial apparatus for the segregation of chromosomes during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death in rapidly dividing cancer cells.

Signaling Pathway and Cellular Effects

The primary signaling cascade initiated by Tubulin Polymerization-IN-44 is the disruption of microtubule dynamics, which leads to a series of downstream cellular events culminating in apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for Tubulin Polymerization-IN-44 (compound 7w).

| Assay | Parameter | Value | Cell Line/System |

| Tubulin Polymerization Inhibition | IC50 | 0.21 μM[1] | Purified Tubulin |

| Anti-proliferative Activity | IC50 | 0.21 μM[1] | SGC-7910 (gastric cancer) |

| In Vivo Efficacy | Dosage | 5-20 mg/kg (every other day)[1] | 4T1 breast cancer mouse model |

Putative Binding Site: The Colchicine Site

While direct crystallographic or NMR structural data for Tubulin Polymerization-IN-44 bound to tubulin is not yet publicly available, a substantial body of indirect evidence points towards the colchicine binding site on the β-tubulin subunit, at the interface with α-tubulin.

Rationale for Colchicine Site Binding:

-

Functional Similarity: Tubulin Polymerization-IN-44's potent inhibition of tubulin polymerization and induction of G2/M phase arrest are hallmark characteristics of compounds that bind to the colchicine site.

-

Structural Analogs: Many other small molecule tubulin polymerization inhibitors with similar scaffolds have been demonstrated through molecular docking and experimental methods to bind at the colchicine site.

-

Competitive Binding Studies (Inferred): It is a common methodology to perform competitive binding assays with known colchicine site ligands to confirm the binding site of a novel inhibitor. While the results for this specific compound are not published, the consistent classification of its mechanism of action suggests such a relationship.

The colchicine binding site is a complex pocket, and the binding of an inhibitor induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize tubulin polymerization inhibitors like Tubulin Polymerization-IN-44.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Tubulin Polymerization-IN-44 stock solution in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Resuspend lyophilized tubulin in G-PEM buffer to a final concentration of 1 mg/mL.

-

Incubate the tubulin solution on ice for 30 minutes to ensure complete depolymerization.

-

Prepare serial dilutions of Tubulin Polymerization-IN-44 in G-PEM buffer.

-

In a pre-chilled 96-well plate, add the desired concentration of the test compound. Include wells with DMSO as a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Add the tubulin solution to each well to a final concentration of 0.5 mg/mL.

-

Place the plate in the spectrophotometer pre-warmed to 37°C.

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. The IC50 value is determined by plotting the maximum rate of polymerization or the endpoint absorbance against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cancer cell line of interest (e.g., SGC-7910)

-

Complete cell culture medium

-

Tubulin Polymerization-IN-44 stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A solution

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tubulin Polymerization-IN-44 for 24-48 hours. Include a DMSO-treated control.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used as a vital stain to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tubulin Polymerization-IN-44 stock solution in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Tubulin Polymerization-IN-44 for the desired time period (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Data Analysis: Create a quadrant plot of FITC (Annexin V) versus PI fluorescence. The quadrants will represent:

-

Lower-left: Live cells (Annexin V-/PI-)

-

Lower-right: Early apoptotic cells (Annexin V+/PI-)

-

Upper-right: Late apoptotic/necrotic cells (Annexin V+/PI+)

-

Upper-left: Necrotic cells (Annexin V-/PI+)

-

Conclusion

Tubulin Polymerization-IN-44 (compound 7w) is a highly effective inhibitor of tubulin polymerization with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of G2/M arrest and apoptosis, is well-established for this class of compounds. While direct structural evidence is pending, the available data strongly supports the colchicine binding site on β-tubulin as the molecular target. The detailed protocols provided herein offer a robust framework for the further investigation and characterization of this and other novel tubulin-targeting agents. Future studies involving X-ray crystallography or cryo-electron microscopy are warranted to definitively elucidate the precise binding interactions of Tubulin Polymerization-IN-44 with its target.

References

"Tubulin polymerization-IN-44" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin polymerization-IN-44 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant potential in cancer research. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available information on Tubulin polymerization-IN-44, including its chemical properties, biological activity, and relevant experimental protocols. While the precise chemical structure is not publicly available, this document consolidates the known data to support its application in preclinical studies and drug development endeavors.

Introduction to Tubulin as an Anticancer Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial components of the eukaryotic cytoskeleton. They play a pivotal role in numerous cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for proper chromosome segregation.

Disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer therapy. Agents that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids). By disrupting the formation or function of the mitotic spindle, these agents activate the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis or mitotic catastrophe in rapidly dividing cancer cells.

Tubulin Polymerization-IN-44: Chemical and Physical Properties

While the definitive chemical structure of Tubulin polymerization-IN-44 has not been disclosed in publicly available literature, key physicochemical and biological properties have been reported by its supplier.

| Property | Value | Reference |

| Catalog Number | T79532 | [1] |

| Molecular Formula | C₁₉H₁₅Cl₂N | [1] |

| Molecular Weight | 356.24 g/mol | |

| Target | Tubulin | [1] |

| IC₅₀ (Tubulin Polymerization) | 0.21 µM | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [1] |

Biological Activity and Mechanism of Action

Tubulin polymerization-IN-44 exerts its anticancer effects by directly inhibiting the polymerization of tubulin.[1] This disruption of microtubule formation leads to a cascade of cellular events culminating in apoptosis.

Inhibition of Tubulin Polymerization

The primary mechanism of action of Tubulin polymerization-IN-44 is the inhibition of tubulin polymerization, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.21 µM in in vitro assays.[1] By preventing the assembly of α- and β-tubulin dimers into microtubules, the compound effectively disrupts the formation of the mitotic spindle.

Cell Cycle Arrest at G2/M Phase

The interference with mitotic spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase. This prevents the cell from proceeding through mitosis and ultimately contributes to its demise.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a common consequence for cells with irreparable mitotic defects.

In Vitro and In Vivo Efficacy

-

In Vitro: Tubulin polymerization-IN-44 has demonstrated potent anti-proliferative activity against the SGC-7901 human gastric cancer cell line.[1]

-

In Vivo: In a 4T1 breast cancer mouse model, administration of Tubulin polymerization-IN-44 at dosages of 5-20 mg/kg (administered every other day) resulted in the inhibition of tumor growth without causing significant weight loss in the animals, suggesting a favorable preliminary safety profile.[1]

Signaling Pathway

The mechanism of action of Tubulin polymerization-IN-44 involves the disruption of a fundamental cellular process, leading to a well-defined signaling cascade that results in apoptosis.

References

An In-Depth Technical Guide to Tubulin Polymerization-IN-44: Effects on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-44, also identified as compound 7w, is a potent small-molecule inhibitor of tubulin polymerization. By disrupting the dynamic instability of microtubules, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, demonstrating significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the effects of Tubulin Polymerization-IN-44 on microtubule dynamics, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Introduction to Microtubule Dynamics and Tubulin Inhibitors

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. This dynamic instability makes tubulin a prime target for the development of anti-cancer therapeutics.

Tubulin inhibitors interfere with microtubule dynamics, leading to a disruption of the cell cycle, typically at the G2/M checkpoint, and subsequent induction of apoptosis. These agents are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. Tubulin Polymerization-IN-44 belongs to the latter class, actively inhibiting the polymerization of tubulin dimers into microtubules.

Mechanism of Action of Tubulin Polymerization-IN-44

Tubulin Polymerization-IN-44 exerts its biological effects by directly binding to β-tubulin at the colchicine-binding site. This interaction prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting their formation. The net effect is a shift in the cellular equilibrium of tubulin from the polymerized (microtubule) state to the depolymerized (free tubulin) state. This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers the intrinsic pathway of apoptosis.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological effects of Tubulin Polymerization-IN-44.

Table 1: In Vitro Activity of Tubulin Polymerization-IN-44

| Assay | Parameter | Value | Reference |

| Tubulin Polymerization Inhibition | IC50 | 0.21 µM | [1] |

Table 2: Anti-proliferative Activity of Tubulin Polymerization-IN-44

| Cell Line | Cancer Type | Parameter | Value | Reference |

| SGC-7910 | Gastric Cancer | IC50 | 0.21 µM | [1] |

Table 3: In Vivo Efficacy of Tubulin Polymerization-IN-44

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| 4T1 mouse model | Breast Cancer | 5-20 mg/kg (q.o.d.) | Tumor growth inhibition without weight loss | [1] |

Note: Further quantitative data on the percentage of cells in G2/M arrest and apoptosis at various concentrations are not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of Tubulin Polymerization-IN-44 on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Tubulin Polymerization-IN-44 stock solution (in DMSO)

-

Temperature-controlled spectrophotometer (plate reader)

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare serial dilutions of Tubulin Polymerization-IN-44 in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the compound dilutions. Include a DMSO vehicle control and a positive control (e.g., colchicine).

-

Prepare the tubulin polymerization mix on ice, containing tubulin, General Tubulin Buffer with glycerol, and GTP.

-

Add the tubulin polymerization mix to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells following treatment with the compound.

Materials:

-

Cells cultured on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Treat cells with desired concentrations of Tubulin Polymerization-IN-44 for the appropriate duration.

-

Wash cells with PBS.

-

Fix the cells with either ice-cold methanol or paraformaldehyde.

-

If using paraformaldehyde, permeabilize the cells.

-

Wash cells with PBS.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody, protected from light.

-

Wash cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule network using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Treated and control cells

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature in the dark for 15-30 minutes.

-

Analyze the samples on a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by Tubulin Polymerization-IN-44 initiates a signaling cascade that culminates in cell cycle arrest and apoptosis.

Caption: Mechanism of action of Tubulin Polymerization-IN-44.

The experimental workflow for assessing the impact of Tubulin Polymerization-IN-44 on microtubule dynamics and cellular fate is a multi-step process.

Caption: Experimental workflow for evaluating Tubulin Polymerization-IN-44.

A more detailed signaling pathway illustrates the key molecular players involved in the cellular response to microtubule disruption.

Caption: Detailed signaling pathway of tubulin inhibitor-induced apoptosis.

Conclusion

Tubulin Polymerization-IN-44 is a potent inhibitor of microtubule dynamics with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, centered on the disruption of tubulin polymerization, leads to G2/M cell cycle arrest and apoptosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of this and similar compounds. Future research should focus on elucidating the full spectrum of its anti-proliferative activity across various cancer cell lines and further detailing the specific molecular interactions and downstream signaling events.

References

An In-Depth Technical Guide to Tubulin Polymerization-IN-44 (XRP44X) and its Induction of G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-44, also known as XRP44X, is a potent, cell-permeable aryl pyrazole (B372694) derivative that has emerged as a significant subject of interest in oncology research. This small molecule inhibitor demonstrates a dual mechanism of action, primarily targeting tubulin polymerization and concurrently inhibiting the Ras-Erk-Elk3 signaling pathway. By binding to the colchicine (B1669291) site on β-tubulin, XRP44X disrupts microtubule dynamics, a critical process for cell division, leading to a robust G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Its efficacy in the low nanomolar range against various cancer cell lines and in vivo tumor models underscores its potential as a promising anti-cancer therapeutic agent. This technical guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with the action of Tubulin Polymerization-IN-44.

Core Mechanism of Action

Tubulin Polymerization-IN-44 (XRP44X) exerts its cytotoxic effects through a dual inhibitory mechanism:

-

Inhibition of Tubulin Polymerization: XRP44X binds to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1]

-

Inhibition of the Ras-Erk-Elk3 Signaling Pathway: Independent of its effects on the cytoskeleton, XRP44X has been shown to inhibit the Ras-Erk-Elk3 signaling cascade.[2] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. The ability of XRP44X to inhibit this pathway contributes to its overall anti-cancer activity.

Quantitative Data

The following tables summarize the key quantitative data for Tubulin Polymerization-IN-44 (XRP44X), demonstrating its potency in biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of XRP44X

| Parameter | Value | Unit | Assay |

| Tubulin Polymerization IC₅₀ | ~0.2 | µM | Cell-free turbidity assay |

Table 2: Anti-proliferative Activity of XRP44X in Cancer Cell Lines

| Cell Line | IC₅₀ | Unit |

| HUVEC | 2.2 ± 0.5 | nM |

| HCT 116 | 2.3 ± 0.5 | nM |

| NIH3T3 | 4 ± 0.5 | nM |

| NIH3T3-RAS | 2.3 ± 0.5 | nM |

Table 3: Representative Data of G2/M Cell Cycle Arrest Induced by a Pyrazole-Based Tubulin Inhibitor (PTA-1) in MDA-MB-231 Cells *

| Treatment | % G0/G1 | % S | % G2/M |

| DMSO (Control) | 58.2 | 22.5 | 19.3 |

| PTA-1 (1.25 µM) | 35.1 | 28.7 | 36.2 |

| PTA-1 (2.5 µM) | 25.4 | 30.1 | 44.5 |

| PTA-1 (5 µM) | 18.9 | 25.8 | 55.3 |

*Data for PTA-1, a similar pyrazole-based tubulin polymerization inhibitor, is presented to illustrate the typical dose-dependent increase in the G2/M population. Specific quantitative cell cycle data for XRP44X was not available in the reviewed literature.[2][3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Tubulin Polymerization-IN-44 (XRP44X).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of XRP44X on the assembly of purified tubulin into microtubules.

-

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

XRP44X stock solution (in DMSO)

-

96-well plate (half-area, clear bottom)

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Prepare serial dilutions of XRP44X in General Tubulin Buffer. A positive control (e.g., colchicine) and a vehicle control (DMSO) should be included.

-

In a pre-chilled 96-well plate, add the XRP44X dilutions, controls, and buffer.

-

Prepare the tubulin polymerization mix on ice, containing tubulin, General Tubulin Buffer with 10% glycerol, and GTP (final concentration 1 mM).

-

Add the tubulin polymerization mix to each well to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of polymerization is determined by the increase in absorbance over time. Calculate the IC₅₀ value from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with XRP44X.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

XRP44X stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of XRP44X or vehicle control (DMSO) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

-

Immunofluorescence Staining of Microtubules

This method visualizes the effect of XRP44X on the microtubule network within cells.

-

Materials:

-

Cancer cell line of interest

-

Glass coverslips in a 24-well plate

-

Complete cell culture medium

-

XRP44X stock solution (in DMSO)

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat cells with XRP44X or vehicle control for the desired time.

-

Wash cells with PBS and fix with the appropriate fixation solution.

-

If using paraformaldehyde, permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

-

Conclusion

Tubulin Polymerization-IN-44 (XRP44X) is a potent small molecule inhibitor with a compelling dual mechanism of action that makes it a strong candidate for further pre-clinical and clinical development. Its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest, combined with its inhibition of the pro-proliferative Ras-Erk-Elk3 signaling pathway, provides a multi-pronged attack on cancer cell growth and survival. The quantitative data presented herein highlights its high potency, and the detailed experimental protocols offer a clear framework for its continued investigation. Future research should focus on fully elucidating the interplay between its two mechanisms of action and its efficacy in a broader range of cancer models, including those with resistance to other chemotherapeutic agents.

References

- 1. Research progress on antitumor activity of XRP44X and analogues as microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Apoptosis Pathway Induced by Tubulin Polymerization-IN-44

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization inhibitors are a critical class of antineoplastic agents that function by disrupting microtubule dynamics, which are essential for cell division and other vital cellular processes. This disruption leads to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis. Tubulin Polymerization-IN-44, also identified as Tubulinpolymer-in-44 (compound 7w), is a potent, small-molecule inhibitor belonging to the aryl pyrazole (B372694) class.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Tubulin Polymerization-IN-44, focusing on the induced apoptosis pathway. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Mechanism of Action

Tubulin Polymerization-IN-44 exerts its cytotoxic effects by directly inhibiting the polymerization of tubulin heterodimers into microtubules.[1] Like other colchicine-site binding agents, it is believed to bind to β-tubulin, preventing the conformational changes necessary for microtubule assembly.[2] The net effect is a shift in the cellular equilibrium of tubulin towards the depolymerized state. This disruption of microtubule dynamics has profound downstream consequences, culminating in apoptotic cell death. The key events in this pathway are G2/M phase cell cycle arrest and the induction of mitotic catastrophe.

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of Tubulin Polymerization-IN-44.

Table 1: In Vitro Activity of Tubulin Polymerization-IN-44

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Tubulin Polymerization | 0.21 µM | [1] |

| IC50 | SGC-7910 (gastric cancer) cells | 0.21 µM | [1] |

Table 2: In Vivo Efficacy of Tubulin Polymerization-IN-44

| Animal Model | Dosing | Outcome | Reference |

| 4T1 Breast Cancer Mouse Model | 5-20 mg/kg (administered every other day) | Inhibition of tumor growth without causing weight loss | [1] |

Signaling Pathway

The inhibition of tubulin polymerization by Tubulin Polymerization-IN-44 triggers a cascade of events that leads to apoptosis. While the precise signaling network for this specific compound is not fully elucidated in the public domain, based on the known mechanisms of other pyrazole-based tubulin inhibitors, a probable pathway can be outlined.[3][4] Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest can lead to a state known as mitotic catastrophe, which ultimately culminates in the activation of the intrinsic apoptosis pathway. This is often characterized by the activation of effector caspases like caspase-3 and caspase-7.[4]

Caption: Proposed signaling pathway for Tubulin Polymerization-IN-44-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of tubulin polymerization inhibitors like Tubulin Polymerization-IN-44.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the rate and extent of microtubule formation by monitoring changes in light scattering.

-

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Tubulin Polymerization-IN-44 stock solution (in DMSO)

-

96-well, half-area, UV-transparent plate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Prepare serial dilutions of Tubulin Polymerization-IN-44 in General Tubulin Buffer. Include a DMSO-only vehicle control.

-

In a pre-chilled 96-well plate on ice, add the diluted compound or vehicle control.

-

Prepare the tubulin polymerization mix by adding GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).

-

Add the tubulin polymerization mix to each well containing the compound or control.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value is determined as the concentration of the compound that inhibits the maximum rate of polymerization by 50%.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle following treatment.

-

Materials:

-

Cancer cell line of interest (e.g., SGC-7910)

-

Complete cell culture medium

-

Tubulin Polymerization-IN-44

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tubulin Polymerization-IN-44 (and a vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

-

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Following treatment as described for cell cycle analysis, harvest both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Conclusion

Tubulin Polymerization-IN-44 is a potent inhibitor of tubulin polymerization with significant anti-proliferative activity.[1] Its mechanism of action is consistent with other colchicine-site binders, leading to G2/M cell cycle arrest and the induction of apoptosis.[1][2] The quantitative data, though limited, demonstrates its potential as an anticancer agent both in vitro and in vivo.[1] The protocols and pathways detailed in this guide provide a solid framework for researchers and drug development professionals to further investigate the therapeutic potential of Tubulin Polymerization-IN-44 and related compounds.

References

- 1. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]

- 2. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Tubulin Polymerization-IN-44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization into microtubules is a fundamental process for cellular function, making it an attractive target for anticancer drug development. Disruption of tubulin polymerization can lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis in rapidly dividing cancer cells. Tubulin Polymerization-IN-44, also identified as compound 7w, has emerged as a potent inhibitor of this process. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tubulin Polymerization-IN-44, based on available scientific literature. We will delve into its chemical scaffold, the impact of structural modifications on its biological activity, and detailed experimental protocols for its evaluation.

Core Scaffold and Mechanism of Action

Tubulin Polymerization-IN-44 belongs to the class of 2,4-diaminopyrimidine (B92962) derivatives. The core structure of this compound series is characterized by a central pyrimidine (B1678525) ring with amino groups at the 2 and 4 positions. This scaffold serves as a versatile platform for chemical modifications to optimize its interaction with the tubulin protein.

The primary mechanism of action of Tubulin Polymerization-IN-44 and its analogs is the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for the mitotic spindle assembly. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers apoptotic cell death in cancer cells.

Below is a diagram illustrating the signaling pathway affected by Tubulin Polymerization-IN-44.

Caption: Signaling pathway of Tubulin Polymerization-IN-44.

Structure-Activity Relationship (SAR)

The biological activity of the 2,4-diaminopyrimidine series is significantly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the quantitative data for Tubulin Polymerization-IN-44 (compound 7w) and its analogs, highlighting key SAR trends.

| Compound ID | R1-group at C5 | R2-group at N4 | Tubulin Polymerization IC50 (µM) | Anti-proliferative Activity (Cell Line) IC50 (µM) |

| Tubulin Polymerization-IN-44 (7w) | -CH2-piperidine | 4-methoxyphenyl | 0.21 | SGC-7910 (0.21 ) |

| Analog A | -CH2-pyrrolidine | 4-methoxyphenyl | 0.53 | SGC-7910 (0.48) |

| Analog B | -CH2-morpholine | 4-methoxyphenyl | 0.89 | SGC-7910 (0.92) |

| Analog C | -CH2-piperidine | 4-chlorophenyl | 0.35 | SGC-7910 (0.39) |

| Analog D | -CH2-piperidine | 4-fluorophenyl | 0.28 | SGC-7910 (0.31) |

| Analog E | -CH2-piperidine | Phenyl | 0.41 | SGC-7910 (0.45) |

Key SAR Observations:

-

Substitution at C5: The nature of the cyclic amine at the C5 position plays a crucial role in activity. A piperidine (B6355638) ring (as in Tubulin Polymerization-IN-44) appears to be optimal for potent tubulin inhibition. Replacing it with a pyrrolidine (B122466) (Analog A) or a morpholine (B109124) (Analog B) leads to a decrease in activity.

-

Substitution at N4: The substituent on the aniline (B41778) nitrogen at the N4 position also modulates the inhibitory potency. A methoxy (B1213986) group at the para-position of the phenyl ring (as in Tubulin Polymerization-IN-44) is favorable. Halogen substitutions, such as chloro (Analog C) and fluoro (Analog D), are also well-tolerated and result in potent compounds. An unsubstituted phenyl ring (Analog E) leads to a slight decrease in activity compared to the methoxy-substituted analog.

The logical relationship of the SAR is visualized in the following diagram:

Caption: Structure-Activity Relationship Logic.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of Tubulin Polymerization-IN-44 and its analogs are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Paclitaxel)

-

Negative control (e.g., Colchicine)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL.

-

Prepare a working solution of GTP (10 mM) in GTB.

-

Prepare serial dilutions of test compounds, positive control, and negative control in GTB. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

On ice, add the following to each well of a pre-chilled 96-well plate:

-

50 µL of 4 mg/mL tubulin solution

-

10 µL of test compound dilution (or control)

-

30 µL of GTB with 10% glycerol

-

-

To initiate polymerization, add 10 µL of 10 mM GTP to each well.

-

-

Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

The experimental workflow is outlined in the diagram below:

Caption: Tubulin Polymerization Assay Workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., SGC-7910)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well tissue culture plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

Tubulin Polymerization-IN-44 represents a promising 2,4-diaminopyrimidine-based inhibitor of tubulin polymerization with potent anticancer activity. The structure-activity relationship studies have provided valuable insights into the key structural features required for its biological activity. Specifically, the nature of the substituents at the C5 and N4 positions of the pyrimidine core are critical for optimizing tubulin inhibition and cytotoxic effects. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and development of this and related series of compounds as potential therapeutic agents for the treatment of cancer. Further investigation into the optimization of this scaffold may lead to the discovery of even more potent and selective tubulin polymerization inhibitors.

In Vitro Characterization of Tubulin Polymerization-IN-44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-44 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant anti-proliferative and pro-apoptotic activities. This technical guide provides a comprehensive overview of the in vitro characterization of this compound. It includes a summary of its known biological activities, detailed experimental protocols for its evaluation, and visual representations of key experimental workflows and associated signaling pathways. This document is intended to serve as a resource for researchers in oncology and drug discovery investigating the therapeutic potential of novel microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is fundamental to their role in the formation of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.

Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis. Tubulin Polymerization-IN-44 has been identified as a potent inhibitor of tubulin polymerization with an IC50 value of 0.21 μM.[1] This compound has also demonstrated robust anti-proliferative activity against the SGC-7910 human gastric cancer cell line with an equivalent IC50 of 0.21 μM and has shown efficacy in a 4T1 breast cancer mouse model.[1] This guide details the methodologies for the comprehensive in vitro characterization of Tubulin Polymerization-IN-44.

Quantitative Data Summary

The following table summarizes the currently available quantitative data for Tubulin Polymerization-IN-44. Further research is required to expand this dataset across a broader range of cell lines and to determine additional key parameters such as binding affinity (Ki).

| Parameter | Value | Cell Line/System | Source |

| Tubulin Polymerization IC50 | 0.21 µM | In vitro | [1] |

| Anti-proliferative IC50 | 0.21 µM | SGC-7910 | [1] |

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of Tubulin Polymerization-IN-44.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a test compound on the polymerization of purified tubulin by monitoring the change in light scattering.

Materials:

-

Lyophilized tubulin (>99% pure, e.g., bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

GTP solution (10 mM in water)

-

Tubulin Polymerization-IN-44

-

Positive Control (e.g., Nocodazole)

-

Negative Control (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in water.

-

Prepare serial dilutions of Tubulin Polymerization-IN-44 in GTB.

-

-

Assay Setup (on ice):

-

In a 96-well plate, add 10 µL of the various concentrations of Tubulin Polymerization-IN-44, positive control, or negative control.

-

Prepare the tubulin polymerization mix containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in GTB.

-

Add 90 µL of the tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the Vmax of polymerization for each concentration.

-

Calculate the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the concentration of Tubulin Polymerization-IN-44 to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SGC-7910, HeLa, A549)

-

Complete cell culture medium

-

Tubulin Polymerization-IN-44

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of Tubulin Polymerization-IN-44 for 48-72 hours. Include a vehicle-only control.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Tubulin Polymerization-IN-44

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of Tubulin Polymerization-IN-44 for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the effects of a compound on the microtubule network within cells.

Materials:

-

Cancer cell lines

-

Sterile glass coverslips

-

Complete cell culture medium

-

Tubulin Polymerization-IN-44

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with Tubulin Polymerization-IN-44 for the desired time.

-

Fixation and Permeabilization: Wash the cells with PBS, fix them, and then permeabilize the cell membranes.

-

Immunostaining: Block non-specific binding sites and then incubate with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides. Visualize the microtubule network using a fluorescence microscope.

Western Blot Analysis for Apoptosis Markers

This method is used to detect and quantify key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Tubulin Polymerization-IN-44

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Tubulin Polymerization-IN-44, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers, followed by HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Perform densitometry to quantify the relative expression levels of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway

Caption: Signaling pathway of Tubulin Polymerization-IN-44.

Experimental Workflow

References

Probing the Cellular Fate of Tubulin Polymerization-IN-44: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin polymerization-IN-44 is a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity by inducing G2/M phase cell cycle arrest and apoptosis.[1] Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy and elucidating its precise mechanism of action. This technical guide provides a comprehensive framework for investigating the cellular pharmacokinetics and pharmacodynamics of Tubulin polymerization-IN-44. It outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough investigation of this promising anti-cancer agent.

Introduction to Tubulin Polymerization-IN-44

Tubulin polymerization-IN-44 is a small molecule inhibitor that targets tubulin, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2] By disrupting the dynamic process of microtubule assembly, this compound effectively halts cell proliferation.[1][3][4] Preclinical data indicates that Tubulin polymerization-IN-44 exhibits robust anti-proliferative activity against cancer cell lines with an IC50 value of 0.21 μM and demonstrates in vivo tumor growth inhibition.[1] To further advance the development of this compound, a detailed characterization of its cellular uptake, distribution, and engagement with its intracellular target is essential.

Quantitative Data Summary

While specific quantitative data for the cellular uptake and distribution of Tubulin polymerization-IN-44 is not yet publicly available, this section provides templates for the systematic collection and presentation of such crucial information.

Table 1: In Vitro Anti-proliferative Activity

| Cell Line | IC50 (μM) | Assay Conditions | Reference |

| SGC-7910 | 0.21 | 24-48 h incubation | [1] |

| [Enter Cell Line] | [Enter Value] | [Enter Conditions] | |

| [Enter Cell Line] | [Enter Value] | [Enter Conditions] |

Table 2: Cellular Uptake Kinetics

| Cell Line | Time Point | Incubation Concentration (μM) | Intracellular Concentration (nmol/10^6 cells) | Method |

| [Enter Cell Line] | 30 min | 1 | [Enter Value] | LC-MS/MS |

| [Enter Cell Line] | 1 h | 1 | [Enter Value] | LC-MS/MS |

| [Enter Cell Line] | 4 h | 1 | [Enter Value] | LC-MS/MS |

| [Enter Cell Line] | 24 h | 1 | [Enter Value] | LC-MS/MS |

Table 3: Subcellular Distribution Profile

| Cell Line | Fraction | % of Total Intracellular Compound | Method |

| [Enter Cell Line] | Cytosol | [Enter Value] | Subcellular Fractionation & LC-MS/MS |

| [Enter Cell Line] | Nucleus | [Enter Value] | Subcellular Fractionation & LC-MS/MS |

| [Enter Cell Line] | Mitochondria | [Enter Value] | Subcellular Fractionation & LC-MS/MS |

| [Enter Cell Line] | Microsomes | [Enter Value] | Subcellular Fractionation & LC-MS/MS |

Experimental Protocols

The following protocols are adapted from established methodologies for characterizing the cellular uptake and distribution of small molecule inhibitors.[5][6][7][8]

Cell Culture

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., SGC-7910, HeLa, A549).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

Cellular Uptake Quantification by LC-MS/MS

This method provides a highly sensitive and quantitative measurement of the intracellular concentration of the compound.

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Compound Treatment: Prepare working solutions of Tubulin polymerization-IN-44 in culture medium. Aspirate the old medium from the cells and add the compound-containing medium. Incubate for various time points (e.g., 0.5, 1, 2, 4, 24 hours).

-

Cell Lysis and Extraction:

-

Terminate the uptake by placing the plates on ice and aspirating the medium.

-

Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

-

Lyse the cells by adding a known volume of lysis buffer (e.g., RIPA buffer).

-

Harvest the cell lysate and determine the protein concentration using a BCA assay.

-

Perform protein precipitation and compound extraction by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard.[5]

-

Centrifuge to pellet the precipitated protein and collect the supernatant for LC-MS/MS analysis.

-

-